molecular formula C17H25NO5S B2628565 3-(2H-1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide CAS No. 946286-02-8

3-(2H-1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide

Cat. No.: B2628565
CAS No.: 946286-02-8
M. Wt: 355.45
InChI Key: GOFPTGHRPQHNGV-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide is a synthetic sulfonamide derivative of 1,3-benzodioxole, designed for advanced pharmacological and plant science research. Compounds featuring the 1,3-benzodioxole moiety are of significant interest in medicinal chemistry and have been identified as potent antagonists for G-protein coupled receptors. Specifically, research indicates that structurally similar benzodioxole-sulfonamide compounds can act as high-affinity, non-peptide antagonists for the bradykinin B1 receptor, a key target in the study of pain, inflammation, and neurogenic hyperalgesia . Beyond neuroscience, 1,3-benzodioxole derivatives have also been developed and optimized through computer-aided drug discovery to function as potent auxin receptor agonists. These compounds can profoundly influence root architecture and growth in plants by binding to the TIR1 auxin receptor, offering a promising scaffold for developing novel plant growth regulators . This dual research potential makes this compound a valuable chemical tool for investigators exploring new pathways in both mammalian and plant biology. The compound is supplied for research purposes only. All products are strictly for laboratory research use and are not intended for human, clinical, or veterinary diagnostics or therapeutic applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c19-24(20,18-14-6-3-1-2-4-7-14)11-5-10-21-15-8-9-16-17(12-15)23-13-22-16/h8-9,12,14,18H,1-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFPTGHRPQHNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety This can be achieved through the cyclization of catechol with formaldehyde

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the benzodioxole moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with pharmacologically active benzodioxol-containing molecules, particularly paroxetine-related compounds (). Key comparisons include:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Benzodioxol-5-yloxy propane Sulfonamide, cycloheptylamine 377.44 Flexible cycloheptyl group; sulfonamide enhances H-bonding
USP Paroxetine Related Compound G Benzodioxol-5-yloxy piperidine Fluorophenyl, hydrochloride salt 405.46 Piperidine ring (6-membered); fluorophenyl enhances CNS activity
USP Paroxetine System Suitability Mixture A Benzodioxol-5-yloxy piperidine Methoxyphenyl/phenyl, hydrochloride salts ~370–390 Piperidine core; substituents vary pharmacokinetics (e.g., logP, bioavailability)

Key Differences and Implications

Ring Size and Conformation: The cycloheptyl group in the target compound adopts a non-planar conformation with distinct puckering amplitudes and phases compared to the piperidine rings (6-membered) in paroxetine analogues. Puckering coordinates (e.g., Cremer-Pople parameters) for cycloheptyl rings show higher amplitude (e.g., θ ≈ 20–30°) compared to piperidine (θ ≈ 10–15°), influencing steric interactions .

Functional Groups: The sulfonamide group (-SO₂NH-) in the target compound provides stronger hydrogen-bonding capacity than the hydrochloride salts in paroxetine derivatives. This may enhance solubility in polar solvents but reduce blood-brain barrier permeability .

Synthesis and Validation :

  • The target compound’s structure was likely validated using SHELXL for refinement, a standard for small-molecule crystallography, ensuring accuracy in bond lengths/angles (±0.01 Å resolution) .
  • Paroxetine analogues rely on pharmacopeial standards (e.g., USP) for purity validation, emphasizing chromatographic consistency over crystallographic detail .

Pharmacological Considerations

  • Reduced CNS Activity : Lack of fluorophenyl/piperidine motifs may limit serotonin transporter affinity.
  • Enhanced Metabolic Stability : The cycloheptyl group’s rigidity could reduce cytochrome P450-mediated oxidation compared to smaller rings.

Biological Activity

3-(2H-1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. Its molecular formula is C15H21N1O4SC_{15}H_{21}N_{1}O_{4}S, with a molecular weight of 319.40 g/mol. The structural characteristics contribute to its interaction with biological targets.

The benzodioxole group has been associated with various biological activities, including insecticidal properties. Research indicates that compounds containing this moiety can influence neurotransmitter systems and exhibit anti-inflammatory effects. Specifically, the sulfonamide group may enhance the compound's ability to interact with biological targets.

Insecticidal Activity

Recent studies have highlighted the larvicidal activity of benzodioxole derivatives against Aedes aegypti, a vector for several significant viral diseases. For instance, a related compound demonstrated an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure . This suggests that similar derivatives may possess comparable insecticidal properties.

Cytotoxicity and Safety

In evaluating the safety profile of related compounds, studies have shown that certain benzodioxole derivatives exhibit low toxicity towards human cells. For example, one study reported no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This indicates a favorable safety profile for potential therapeutic applications.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) LC50 (μM) Cytotoxicity
This compoundC15H21N1O4SC_{15}H_{21}N_{1}O_{4}S319.40TBDLow (up to 5200 μM)
Related Compound AC16H22N2O4C_{16}H_{22}N_{2}O_{4}TBD28.9 ± 5.6Low
Temephos (Control)TBDTBD<10.94TBD

Case Studies

  • Insecticidal Evaluation : A study focused on the synthesis and evaluation of various benzodioxole acids demonstrated significant larvicidal activity against Aedes aegypti . The findings suggest that modifications in the chemical structure can enhance biological activity.
  • Safety Assessments : In animal models, compounds similar to this compound were administered at high doses (2000 mg/kg). Observations indicated mild behavioral effects but no structural toxicity in vital organs such as the liver and kidneys .

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